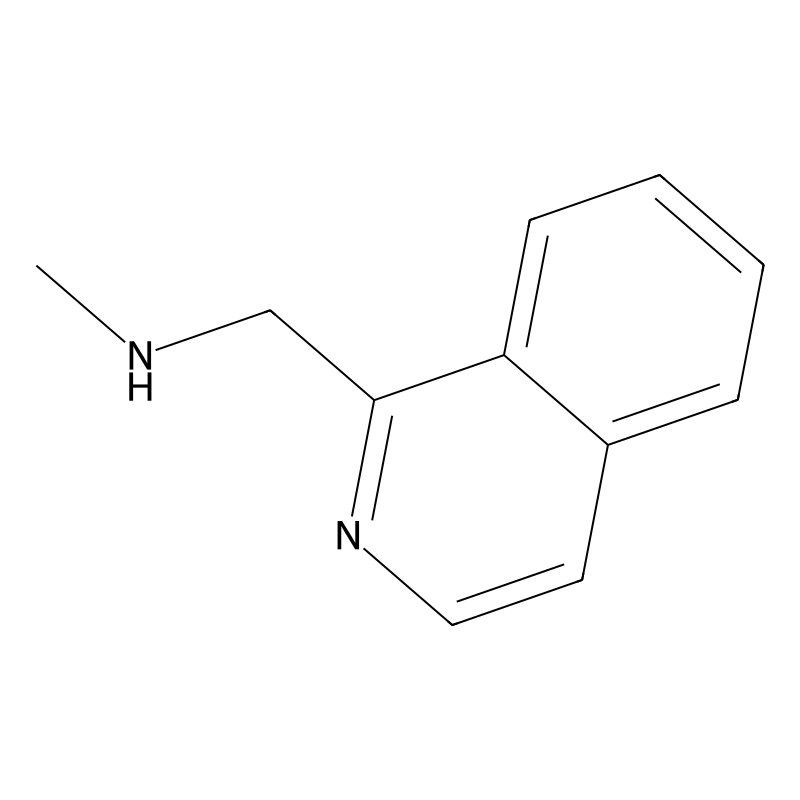

Isoquinolin-1-ylmethyl-methyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoquinolin-1-ylmethyl-methyl-amine is an organic compound with the molecular formula . It features a structure that includes an isoquinoline moiety attached to a methylamine group. Isoquinoline itself is a bicyclic compound derived from quinoline, characterized by a nitrogen atom in the aromatic ring. The presence of the methylamine group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

- Oxidation: This compound can be oxidized to form N-oxides, which are important in various chemical processes and may exhibit different biological activities.

- Reduction: It can undergo reduction reactions, potentially leading to the formation of secondary amines or other derivatives.

- Alkylation: The amine group can react with alkyl halides to form quaternary ammonium salts, expanding its utility in synthetic chemistry.

Isoquinolin-1-ylmethyl-methyl-amine exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that isoquinoline derivatives often possess antimicrobial effects, which may extend to isoquinolin-1-ylmethyl-methyl-amine due to its structural similarities .

- Neuroprotective Effects: Compounds containing isoquinoline structures are being investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Anticancer Activity: Some derivatives of isoquinoline have demonstrated anticancer properties, suggesting that isoquinolin-1-ylmethyl-methyl-amine could also play a role in cancer therapy .

The synthesis of isoquinolin-1-ylmethyl-methyl-amine can be achieved through various methods:

- Condensation Reactions: One common method involves the condensation of isoquinoline with formaldehyde and methylamine under acidic conditions, leading to the formation of isoquinolin-1-ylmethyl-methyl-amine.

- Reduction of Isoquinoline Derivatives: Starting from isoquinoline derivatives, reduction reactions using reducing agents such as lithium aluminum hydride can yield the desired amine product .

- Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve high purity and yield of isoquinolin-1-ylmethyl-methyl-amine .

Isoquinolin-1-ylmethyl-methyl-amine finds applications in several fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting various diseases.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals .

- Material Science: Its unique properties may also be exploited in developing new materials with specific functionalities.

Studies on the interactions of isoquinolin-1-ylmethyl-methyl-amine with biological targets are crucial for understanding its pharmacological potential. Research has indicated:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

- Receptor Binding: Investigations into receptor interactions have shown promise for neuroactive compounds that could modulate neurotransmitter systems .

Similar Compounds

Several compounds share structural similarities with isoquinolin-1-ylmethyl-methyl-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinolin | Bicyclic nitrogenous base | Basic structure without additional functional groups |

| Methylamine | Simple amine | Lacks aromatic character; more reactive |

| Isoquinolin-7-methanamine | Isoquinoline derivative | Different position of substitution affecting activity |

| 1-Methylisoquinoline | Methylated isoquinoline | Variation in methylation pattern |

These compounds highlight the uniqueness of isoquinolin-1-ylmethyl-methyl-amine, particularly its dual functionality as both an aromatic compound and a primary amine. Its diverse reactivity and biological activities set it apart from simpler amines and other isoquinoline derivatives.